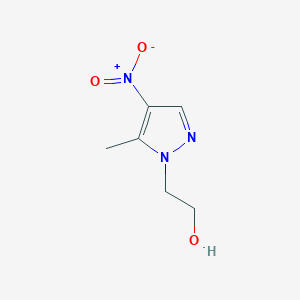![molecular formula C16H17ClN4O3 B2364776 5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide CAS No. 1170445-62-1](/img/structure/B2364776.png)
5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with a pyrazolopyridine moiety. Benzamides are a class of compounds containing a benzene ring bonded to an amide group . Pyrazolopyridines are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. These types of compounds often exhibit various biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including an amide group attached to a benzene ring (benzamide), a methoxy group (-OCH3), and a chloro group (-Cl). The presence of these groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding .Scientific Research Applications
Corrosion Inhibition
- Pyrazolopyridine derivatives, including compounds structurally related to 5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide, have been investigated for their potential as corrosion inhibitors. Studies have shown that these compounds can be effective in protecting metals like mild steel and copper from corrosion in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013); (Sudheer & Quraishi, 2015).
Material Chemistry
- Research has been conducted on the structural and chemical properties of various pyrazolo[3,4-b]pyridine derivatives. These studies often involve the analysis of crystal structures and tautomeric forms, providing valuable insights into the chemical behavior and potential applications of these compounds (Quiroga et al., 1999).
Pharmaceutical Research
- Certain derivatives structurally similar to this compound have been explored for their pharmaceutical potential, particularly as serotonin-3 receptor antagonists. These studies contribute to the development of new drugs targeting specific receptors (Kuroita, Sakamori, & Kawakita, 1996).
Synthesis and Characterization of Derivatives
- Extensive research has been dedicated to the synthesis and characterization of various pyrazolo[3,4-b]pyridine derivatives. These studies often focus on developing new synthetic methods and analyzing the resulting compounds using techniques like X-ray diffraction, NMR, and spectroscopy. The findings contribute to a broader understanding of these compounds' potential applications in different fields (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
5-chloro-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-8-6-12(22)18-15-13(8)14(20-21(15)2)19-16(23)10-7-9(17)4-5-11(10)24-3/h4-5,7-8H,6H2,1-3H3,(H,18,22)(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOTVQTYLNRDOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)
![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)


![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)


